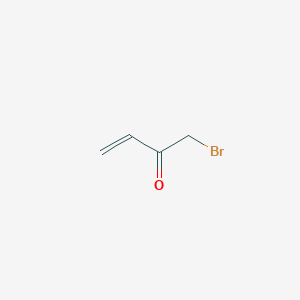

1-Bromobut-3-en-2-one

説明

Significance of α,β-Unsaturated Ketones in Organic Synthesis

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds that serve as fundamental building blocks in organic chemistry. Their structure, which features a ketone conjugated with a carbon-carbon double bond, imparts unique reactivity. This conjugation creates electrophilic centers at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either position. nih.gov

These compounds are highly valued as intermediates in the synthesis of a diverse range of more complex molecules and heterocyclic systems. nih.gov The enone moiety is a favorable unit for various reactions, including Michael additions, Diels-Alder cycloadditions, and Nazarov cyclizations. nih.gov The extended conjugation not only enhances the reactivity of the molecule but also contributes to its stability. The synthesis of α,β-unsaturated ketones can be achieved through several methods, with aldol and Knoevenagel condensations being typical routes.

Role of Halogenated Organic Compounds in Synthetic Chemistry

Halogenated organic compounds are molecules where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. researchgate.net These compounds are of great importance in scientific research and industrial chemistry due to their varied chemical properties and wide-ranging applications. researchgate.netevitachem.com In organic synthesis, halogenated compounds are invaluable as intermediates for creating complex molecules. researchgate.net

The introduction of a halogen atom into an organic molecule modifies its chemical and physical properties, such as reactivity and stability. whiterose.ac.uk The carbon-halogen bond is a key feature, and its unique reactivity allows for a wide array of chemical transformations. researchgate.net For instance, α-halo ketones, a subclass to which 1-bromobut-3-en-2-one belongs, are known alkylating agents and are precursors in the synthesis of various heterocycles like thiazoles and pyrroles. wikipedia.orgwikipedia.org The presence of the halogen enhances the electrophilicity of the adjacent carbon atom, making it a prime site for nucleophilic substitution reactions. nih.gov

Historical Context of this compound Synthesis and Reactivity Studies

The synthesis of α-halo ketones dates back to the late 18th century, and these compounds have long been recognized for their high reactivity. nih.gov However, specific members of this family, particularly unstable, unsaturated bromomethyl ketones like this compound, have presented significant synthetic challenges. researchgate.net

Early and common methods for preparing α-halo ketones involve the direct reaction of a ketone with a halogenating agent, such as elemental bromine or N-Bromosuccinimide. wikipedia.org For instance, one of the general methods for synthesizing related compounds is the bromination of methyl vinyl ketone. However, the synthesis of this compound is complicated by the compound's instability. researchgate.net

In response to these challenges, more refined synthetic routes have been developed. Research led by Rolf Carlson and colleagues established a more convenient, multi-step procedure. whiterose.ac.ukresearchgate.net An improved synthesis was reported in 2011, which starts from the commercially available 2-ethyl-2-methyl-1,3-dioxolane. researchgate.net This process involves the protection of the ketone as an acetal, followed by bromination, dehydrobromination, and finally, a carefully controlled deprotection to yield the target compound. researchgate.net This method offered significant improvements in yield and scalability over previous procedures. researchgate.netresearchgate.net The reactivity of this compound is characterized by its multiple electrophilic sites, allowing it to participate in various reactions, including nucleophilic substitutions and additions. researchgate.net

特性

IUPAC Name |

1-bromobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUEVBVPJZOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454920 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155622-69-8 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromobut-3-en-2-one, and how can their efficiency be experimentally validated?

- Methodological Answer: Compare yields, purity, and reaction conditions (e.g., solvent, temperature, catalyst) across methods such as bromination of but-3-en-2-one or nucleophilic substitution. Use quantitative metrics like reaction time, atom economy, and spectroscopic validation (NMR, IR) to assess efficiency. Include a table comparing synthetic protocols (e.g., Scheme 1 in ). Ensure reproducibility by detailing experimental steps (e.g., catalyst handling, inert atmosphere) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR for bromine and carbonyl group identification; IR for ketone C=O stretch) with chromatographic methods (GC-MS/HPLC). Report melting points and elemental analysis for purity. For novel derivatives, provide full spectral data and cross-reference with literature .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions (e.g., with thiourea)?

- Methodological Answer: Perform kinetic studies (variable-temperature NMR) and computational modeling (DFT) to analyze transition states and electronic effects. Compare experimental outcomes (e.g., product ratios) with theoretical predictions. Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer: Conduct controlled experiments to isolate variables (e.g., catalyst loading, solvent polarity). Use statistical tools (ANOVA) to validate reproducibility. Cross-reference with literature by replicating prior methods under identical conditions and documenting deviations (e.g., moisture sensitivity, side reactions) .

Q. What strategies optimize the scalability of this compound in multi-step syntheses while minimizing side products?

- Methodological Answer: Design fractional factorial experiments to test variables (temperature, stoichiometry). Use in-situ monitoring (ReactIR) to detect intermediates. Include a table of optimization parameters (e.g., Table 1 below) and apply response surface methodology (RSM) for predictive modeling .

Guidelines for Reproducibility

- Experimental Documentation : Follow and to detail apparatus (e.g., Schlenk line for air-sensitive reactions), purification steps (column chromatography gradients), and raw data (e.g., NMR spectra with integration values).

- Data Contradiction Protocol : Replicate conflicting studies using identical materials (e.g., supplier, batch) and validate via peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。